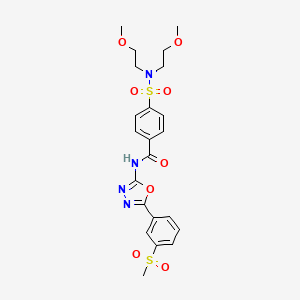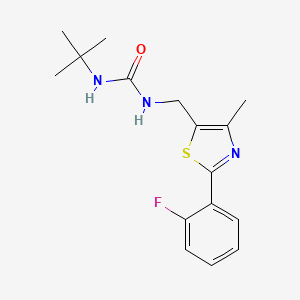
1-(Tert-butyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-butyl[(2-fluorophenyl)methyl]amine is somewhat similar in structure. It has a molecular formula of C11H16FN and a molecular weight of 181.2498432 .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the bonds between them. For the similar compound tert-butyl[(2-fluorophenyl)methyl]amine, the molecular formula is C11H16FN .Physical And Chemical Properties Analysis
For the similar compound tert-butyl[(2-fluorophenyl)methyl]amine, it has a molecular weight of 181.2498432 . Other physical and chemical properties such as melting point, boiling point, and density are also important, but specific data for your compound is not available .Applications De Recherche Scientifique
Urea as a Leaving Group in Synthesis
- Urea derivatives, like the one , can act as leaving groups in chemical synthesis. An example is the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine from a similar compound, where urea acts as the leaving group (Wellmar, 1998).
Alternative Syntheses of Ureas
- Ureas have traditionally been synthesized using hazardous reagents. However, recent advances have sought safer, environmentally friendly alternatives. The research applies to compounds like the one , focusing on cleaner synthesis methods (Bigi, Maggi, & Sartori, 2000).
Complexation and Self-Assembly in Molecular Devices
- Urea-linked cyclodextrins can engage in complexation with certain compounds, leading to potential applications in molecular devices. The research explored the complexation behavior and self-assembly processes of similar urea derivatives (Lock et al., 2004).
Lithiation and Synthesis Variations
- The lithiation of ureas, like the one mentioned, can vary based on the substituents in the aryl ring. This affects the synthesis of substituted derivatives, demonstrating the compound's role in diverse chemical reactions (Smith, El‐Hiti, & Shukla, 1999).
Discovery of Small Molecule FLT3 Inhibitors
- Derivatives of urea, similar to the mentioned compound, have been discovered as FLT3 inhibitors capable of overcoming drug-resistant mutations. This application is crucial in developing targeted cancer therapies (Zhang et al., 2020).
Impact on Soil Enzyme Activity
- Certain urea derivatives can impact soil enzyme activities like urease and dehydrogenase, affecting nitrification and mineralization processes. This aspect is vital for understanding the environmental impact of such compounds (Mishra, Flaig, & Soechtig, 1980).
Propriétés
IUPAC Name |
1-tert-butyl-3-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3OS/c1-10-13(9-18-15(21)20-16(2,3)4)22-14(19-10)11-7-5-6-8-12(11)17/h5-8H,9H2,1-4H3,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRQWSQZMKSNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2751983.png)
![methyl 2-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2751984.png)

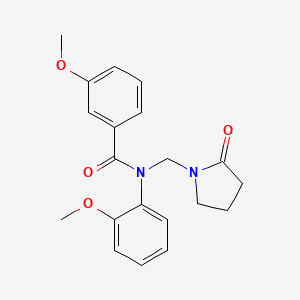

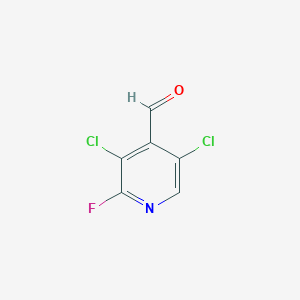
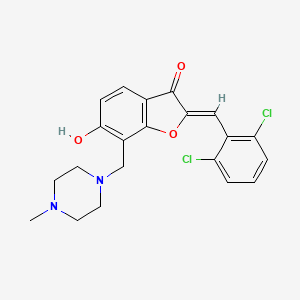
![Ethyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2751996.png)
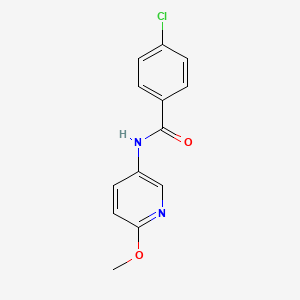
![(Z)-3-((cyclopropylamino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2751998.png)
![4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2752000.png)
![1-[(2-Methoxyphenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2752002.png)

